molecular formula C15H15NO3S B4038522 N-[4'-(methylsulfonyl)-3-biphenylyl]acetamide

N-[4'-(methylsulfonyl)-3-biphenylyl]acetamide

Cat. No.: B4038522
M. Wt: 289.4 g/mol
InChI Key: CNBGRDDQPALPNM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, specific information on the molecular structure of “N-[4’-(methylsulfonyl)-3-biphenylyl]acetamide” is not available .


Chemical Reactions Analysis

The chemical reactions involving “N-[4’-(methylsulfonyl)-3-biphenylyl]acetamide” are not specifically mentioned in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, specific physical and chemical properties of “N-[4’-(methylsulfonyl)-3-biphenylyl]acetamide” are not available .

Scientific Research Applications

Antimicrobial Applications

One study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents. These compounds showed promising results in vitro for both antibacterial and antifungal activities, highlighting their potential in combating microbial infections (Darwish et al., 2014).

Biochemical Studies

Research on the crystal structure of derivatives related to "N-[4'-(methylsulfonyl)-3-biphenylyl]acetamide" provides insights into their biochemical properties and interactions. For example, studies have described the conformations and bond parameters in these compounds, which can influence their biological activity and interactions with other molecules (Gowda et al., 2008).

Enzyme Inhibition

Compounds synthesized from related chemical structures have been evaluated for their inhibition potential against various enzymes. For instance, one study synthesized derivatives and evaluated them against bovine carbonic anhydrase and acetylcholinesterase enzymes, revealing compounds with good inhibition activity, which could have therapeutic implications (Virk et al., 2018).

Anticancer Research

Several studies have explored the anticancer potential of related compounds. For instance, the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have shown promising anticancer activity against the VEGFr receptor, indicating its potential as an anticancer drug (Sharma et al., 2018).

Drug Metabolism and Biocatalysis

The application of biocatalysis to drug metabolism has been demonstrated through the preparation of mammalian metabolites of related compounds using microbial systems. This approach supports the characterization of drug metabolites, facilitating the understanding of drug metabolism and potentially improving drug development processes (Zmijewski et al., 2006).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, the mechanism of action for “N-[4’-(methylsulfonyl)-3-biphenylyl]acetamide” is not available .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. Unfortunately, specific safety and hazard information for “N-[4’-(methylsulfonyl)-3-biphenylyl]acetamide” is not available .

Future Directions

The future directions for a compound refer to potential applications and research directions. Unfortunately, specific future directions for “N-[4’-(methylsulfonyl)-3-biphenylyl]acetamide” are not available .

Properties

IUPAC Name

N-[3-(4-methylsulfonylphenyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-11(17)16-14-5-3-4-13(10-14)12-6-8-15(9-7-12)20(2,18)19/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBGRDDQPALPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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